![molecular formula C14H22N2O4 B2686403 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea CAS No. 2034538-16-2](/img/structure/B2686403.png)
3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is an organic compound that features a furan ring, a methoxyethyl group, and an oxan-4-yl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea typically involves the reaction of furan-3-methanol with an isocyanate derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates such as furan-3-methanol and 2-methoxyethylamine, followed by their coupling with an appropriate isocyanate. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Furan-3-carboxaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Products with substituted functional groups on the methoxyethyl moiety.
Applications De Recherche Scientifique
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(methyldithio)furan: Another furan derivative with different substituents.
Furan-3-methanol: A simpler furan compound with a hydroxymethyl group.
Ethyl 3-(furan-2-yl)propionate: A furan derivative with an ester functional group.
Uniqueness
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is unique due to its combination of a furan ring, methoxyethyl group, and oxan-4-yl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-9-5-16(10-12-2-6-20-11-12)14(17)15-13-3-7-19-8-4-13/h2,6,11,13H,3-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYDKHLOQYDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
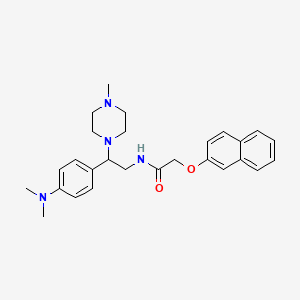
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)
![N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2686323.png)
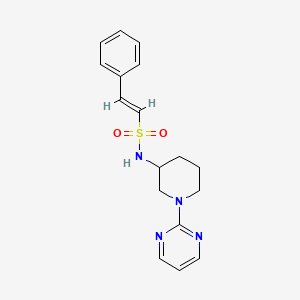
![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)
![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)
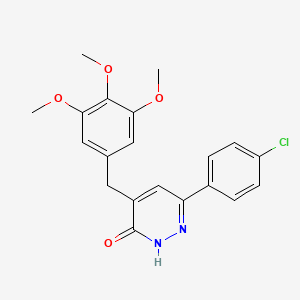
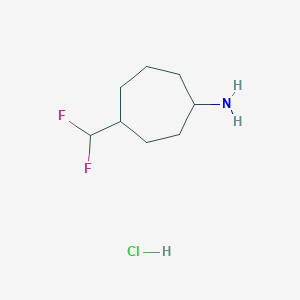
![4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2686332.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2686334.png)
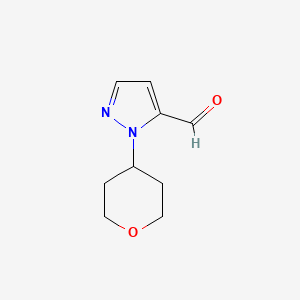
![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)
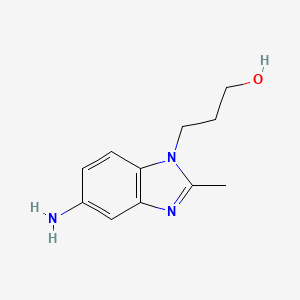
![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)
